molecular formula C8H16N2OS B8591177 4-Thiazolidinecarboxamide, 2,2,5,5-tetramethyl- CAS No. 13206-17-2

4-Thiazolidinecarboxamide, 2,2,5,5-tetramethyl-

Cat. No. B8591177
M. Wt: 188.29 g/mol
InChI Key: OWNVOOHNOVNHDI-UHFFFAOYSA-N
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Patent
US07015029B2

Procedure details

Penicillaminamide (74.0 g, 0.50 mol) was dissolved in distilled water (800 ml) and added with acetone (58.0 g, 1.00 mol). The mixture was allowed to react at 30° C. for 1 hour with stirring under normal pressure and cooled. Then, water and acetone were evaporated by using an evaporator. The residue was washed with acetone to obtain white crystals (86.5 g, 0.46 mol) of 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic acid amide. The yield to penicillaminamide was 92.0 mole %.
Name
Penicillaminamide
Quantity
74 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:7]([NH2:9])=[O:8])[C:3]([SH:6])([CH3:5])[CH3:4].[CH3:10][C:11]([CH3:13])=O>O>[CH3:10][C:11]1([CH3:13])[NH:1][CH:2]([C:7]([NH2:9])=[O:8])[C:3]([CH3:5])([CH3:4])[S:6]1

Inputs

Step One
Name
Penicillaminamide
Quantity
74 g
Type
reactant
Smiles
N[C@@H](C(C)(C)S)C(=O)N
Name
Quantity
800 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
58 g
Type
reactant
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring under normal pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at 30° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
Then, water and acetone were evaporated
CUSTOM
Type
CUSTOM
Details
an evaporator
WASH
Type
WASH
Details
The residue was washed with acetone

Outcomes

Product
Name
Type
product
Smiles
CC1(SC(C(N1)C(=O)N)(C)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.46 mol
AMOUNT: MASS 86.5 g
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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